molecular formula C14H21N5O4 B13098948 tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate

tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate

Cat. No.: B13098948
M. Wt: 323.35 g/mol
InChI Key: RUEYZFAGGUSWAG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate: is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine: In medicine, the compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development in areas such as oncology and neurology.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl {4-[4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}carbamate

Uniqueness: tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate stands out due to its specific substitution pattern and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

tert-butyl N-[1-(2-methoxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N-methylcarbamate

InChI

InChI=1S/C14H21N5O4/c1-14(2,3)23-13(21)18(4)12-16-10-9(11(20)17-12)8-15-19(10)6-7-22-5/h8H,6-7H2,1-5H3,(H,16,17,20)

InChI Key

RUEYZFAGGUSWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC2=C(C=NN2CCOC)C(=O)N1

Origin of Product

United States

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